molecular formula C13H12N4O2S B2609886 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide CAS No. 104691-52-3

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide

Cat. No.: B2609886
CAS No.: 104691-52-3
M. Wt: 288.33
InChI Key: IBXQCKICWBABKX-UHFFFAOYSA-N
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Description

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide is a chemical compound with the molecular formula C13H12N4O2S. It is known for its unique structure, which includes an imidazo[1,2-a]pyrimidine ring fused to a phenyl group, and a methanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with α-bromoketones under specific conditions to form the imidazo[1,2-a]pyrimidine core . The methanesulfonamide group is then introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine ring is known to interact with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives
  • Imidazo[1,2-a]pyrimidine derivatives
  • Methanesulfonamide derivatives

Uniqueness

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide is unique due to its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-20(18,19)16-11-5-3-10(4-6-11)12-9-17-8-2-7-14-13(17)15-12/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXQCKICWBABKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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